Lipophilicity Advantage Over the Free Acid (3-Hydroxy-3-methylpentanoic Acid)
The methyl ester exhibits a computed logP (XlogP) of 0.71, whereas the parent carboxylic acid (3-hydroxy-3-methylpentanoic acid) shows XlogP values in the range 0.2–0.62 . The esterification therefore elevates lipophilicity by approximately 0.1–0.5 log units, indicating greater partitioning into organic phases and potentially improved passive membrane diffusion.
| Evidence Dimension | Computed partition coefficient (XlogP) |
|---|---|
| Target Compound Data | 0.71 (methyl ester) |
| Comparator Or Baseline | 0.2–0.62 (3-hydroxy-3-methylpentanoic acid, reported by multiple databases) |
| Quantified Difference | ΔlogP ≈ +0.1 to +0.5 (ester > acid) |
| Conditions | XlogP algorithm; standard in silico estimation |
Why This Matters
Higher logP can translate into improved extraction efficiency from aqueous media and enhanced passive cellular permeation, making the ester preferable when a more lipophilic prodrug or extraction-ready intermediate is required.
